N-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Description
N-(4-Fluorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (hereafter referred to as Compound A) is a triazolopyrimidine derivative characterized by a 4-fluorophenylamine substituent at position 7, a methyl group at position 5, and a trifluoromethyl group at position 2 of the triazolopyrimidine core. This compound has been investigated as a potent inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in pyrimidine biosynthesis, with applications in antimalarial drug development . Structural optimization studies highlight its high binding affinity to PfDHODH, driven by the electron-withdrawing trifluoromethyl and fluorine substituents, which enhance metabolic stability and target selectivity .
Properties
IUPAC Name |
N-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N5/c1-7-6-10(19-9-4-2-8(14)3-5-9)22-12(18-7)20-11(21-22)13(15,16)17/h2-6,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDHDIGZLDKWCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is Dihydroorotate dehydrogenase (quinone), mitochondrial . This enzyme plays a crucial role in the de novo biosynthesis of pyrimidines in humans.
Mode of Action
It’s known that the compound interacts with its target, dihydroorotate dehydrogenase, potentially inhibiting its function. This interaction and the resulting changes could lead to the disruption of pyrimidine biosynthesis, affecting various cellular processes.
Biochemical Pathways
The compound affects the pyrimidine biosynthesis pathway by interacting with Dihydroorotate dehydrogenase. Pyrimidines are essential components of nucleic acids and disruption of their synthesis can have significant downstream effects on DNA replication and RNA transcription.
Biological Activity
N-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its synthesis, structural characteristics, and various biological evaluations.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a multi-step process starting from 1-(4-fluorobenzoyl)-4-methylthiosemicarbazide. The reaction is conducted in the presence of sodium hydroxide and results in high yields of the target compound as colorless crystals .
Crystal Structure
The crystal structure reveals that the compound consists of two crystallographically independent molecules within the asymmetric unit. The triazole ring exhibits a planar configuration, while the fluorophenyl and triazole rings deviate from planarity by angles of 41.4° and 46.0°, respectively. The molecular stability is enhanced through hydrogen bonding interactions, notably N—H⋯S bonds forming a R22(8) ring structure .
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of derivatives related to this compound against various cancer cell lines. For instance, derivatives with a common 3-phenylpropylamino moiety showed moderate to potent activity against A549 (lung), MDA-MB-231 (breast), HeLa (cervical), HT-29 (colorectal), and Jurkat (leukemia) cell lines. Notably, compounds with halogen substitutions exhibited IC50 values ranging from 83 to 101 nM, indicating strong antiproliferative properties .
The mechanism underlying the antiproliferative effects appears to involve the inhibition of tubulin polymerization. Compounds such as 8q and 8r demonstrated high selectivity against cancer cells and induced G2/M phase arrest in HeLa cells leading to apoptotic cell death via mitochondrial pathways. This suggests that modifications at specific positions on the triazolopyrimidine scaffold can significantly influence biological activity .
Study 1: Anticancer Activity in Zebrafish Models
In vivo studies using zebrafish embryos demonstrated that compound 8q substantially inhibited HeLa cell growth. This model provided insights into the compound's potential therapeutic applications and its effects on developmental processes in a living organism .
Study 2: Structure-Activity Relationships (SAR)
A detailed SAR analysis was conducted on various derivatives of the triazolopyrimidine scaffold. The findings indicated that substituents at the 2-, 5-, 6-, and 7-positions significantly impact the biological activity against microtubules. For example, compounds with electron-withdrawing groups displayed enhanced potency compared to those with electron-donating groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Trends and Structure–Activity Relationships (SAR)
Position 2 Substituents :
- The trifluoromethyl group (as in Compound A and 43) enhances metabolic stability and hydrophobic interactions with PfDHODH compared to smaller substituents like methyl or methoxy .
- Substitutions such as (methyloxy)methyl (Compound 50) reduce potency (IC₅₀ >300 nM) due to steric hindrance and reduced electron-withdrawing effects .
Position 7 Aromatic Substitutents :
- Electron-deficient aryl groups (e.g., 4-fluorophenyl in Compound A, 4-(trifluoromethyl)phenyl in Compound 43) improve target binding via π-π stacking and hydrophobic interactions .
- Bulky substituents like 3,5-bis(trifluoromethyl)phenyl (Compound 13) or naphthyl (Compound 16) reduce solubility and bioavailability despite high in vitro potency .
Position 5 Substituents :
- Methyl groups (Compound A, 43, 50) optimize steric fit within the PfDHODH active site. Larger substituents (e.g., phenyl in Compound 14) shift activity toward anti-tubercular targets, likely due to altered enzyme specificity .
Mechanistic and Pharmacological Distinctions
- Antimalarial vs. Anti-Tubercular Activity :
While Compound A and derivatives with 4-fluorophenyl/trifluoromethyl groups target PfDHODH, analogs like Compound 14 (5-(2-fluorophenyl)-substituted) exhibit anti-tubercular activity, likely due to interactions with mycobacterial enzymes such as InhA or KatG . - Resistance Profile :
Compound A retains efficacy against multidrug-resistant P. falciparum strains, whereas methoxy-substituted analogs (e.g., Compound 50) show reduced activity in resistant isolates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
